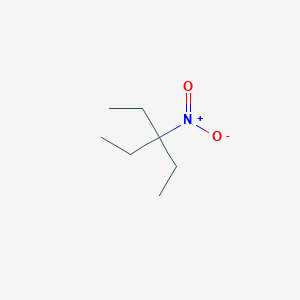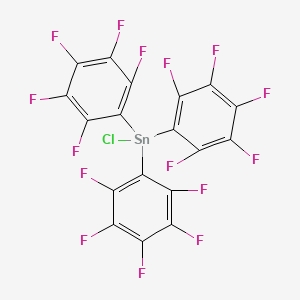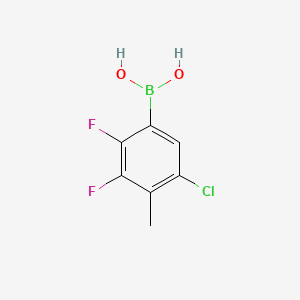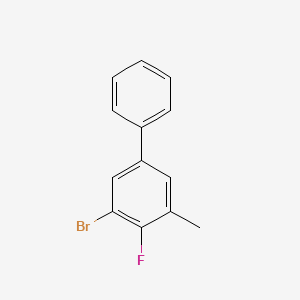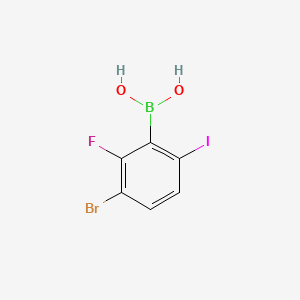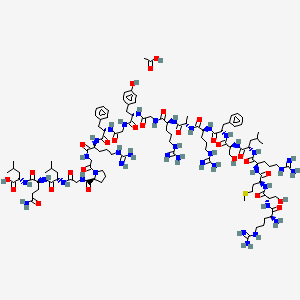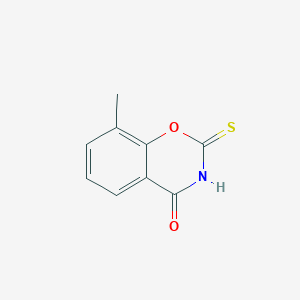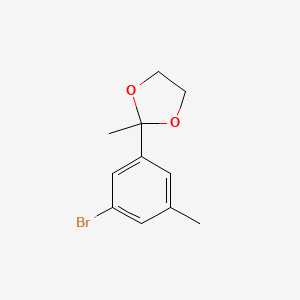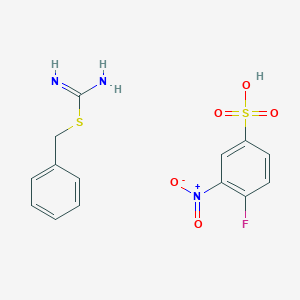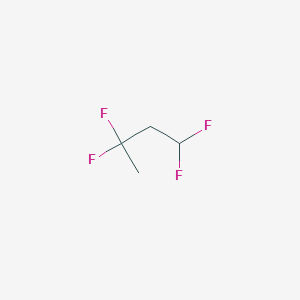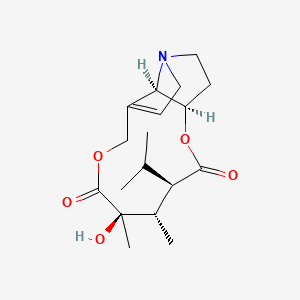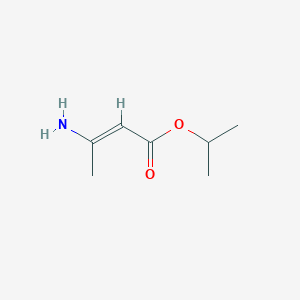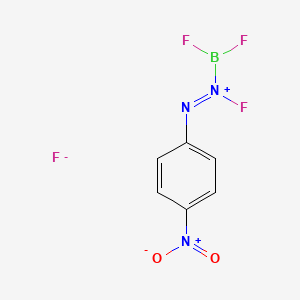![molecular formula C28H53N3O6 B14757145 2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium is a polypeptide derivative known for its role in the synthesis of multifunctional amphiphilic peptide dendrimers. This compound is often used as a nonviral gene vector in cancer research and has applications in enhancing the luminescence intensity of alkaline phosphatase substrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate typically involves the protection of lysine with tert-butoxycarbonyl (Boc) groups. The reaction conditions include the use of di-tert-butyl dicarbonate and a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent recycling, and efficient purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly in the context of its use in peptide synthesis and modification.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid in dichloromethane.
Oxidation: Potassium permanganate in water.
Reduction: Sodium borohydride in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives and modified peptides, which are used in further synthetic applications .
Wissenschaftliche Forschungsanwendungen
2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of peptide dendrimers and other complex molecules.
Biology: Serves as a nonviral gene vector for gene therapy.
Medicine: Involved in cancer research for the delivery of therapeutic genes.
Industry: Enhances the luminescence intensity of alkaline phosphatase substrates, useful in diagnostic assays.
Wirkmechanismus
The compound exerts its effects by acting as a protective group for lysine residues in peptides. The Boc groups prevent unwanted side reactions during peptide synthesis and can be selectively removed under acidic conditions. This allows for the controlled modification of peptides and proteins, facilitating their use in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl N6-(tert-butoxycarbonyl)-L-lysinate hydrochloride
- Boc-Lys(Boc)-OH
- Methyl (2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Uniqueness
2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in peptide synthesis. This makes it particularly valuable in the synthesis of multifunctional peptide dendrimers and other complex molecules .
Eigenschaften
Molekularformel |
C28H53N3O6 |
|---|---|
Molekulargewicht |
527.7 g/mol |
IUPAC-Name |
2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;dicyclohexylazanium |
InChI |
InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2 |
InChI-Schlüssel |
HRLHJTYAMCGERD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


